Free Piperazine NH Permits Single-Step Urea Formation Versus Multi-Step Protection Required for N-Substituted Analogs
The target compound possesses a secondary amine at the piperazine 4-position that is directly available for urea bond formation with isocyanates or carbamoyl chlorides. In the synthesis of FAAH inhibitors, reacting this intermediate with phenyl isocyanate yields 4-(3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)-N-phenylpiperazine-1-carboxamide (CHEMBL472530) in a single step [1]. By contrast, pre-N-alkylated analogs such as TAU-IN-2 (carrying a 4-chlorophenethyl group on piperazine) and REM127 (carrying a 2-chlorophenethyl group) contain a tertiary amine that cannot participate in urea bond formation; accessing urea derivatives from these compounds would require N-dealkylation followed by re-functionalization—adding a minimum of two synthetic steps . The 3-cyclopropyl analog (CAS 1489486-20-5) shares the free NH but lacks the 4-chlorophenyl pharmacophore critical for FAAH and tau target engagement (see Evidence Items 2–3).
| Evidence Dimension | Number of synthetic steps required to install a phenylurea moiety at the piperazine nitrogen |
|---|---|
| Target Compound Data | 1 step (direct reaction of free NH with phenyl isocyanate) |
| Comparator Or Baseline | TAU-IN-2 / REM127: ≥3 steps (N-dealkylation, then urea formation); 3-Cyclopropyl analog (CAS 1489486-20-5): 1 step but lacks 4-Cl-Ph pharmacophore |
| Quantified Difference | ≥2 additional synthetic steps avoided compared with pre-alkylated derivatives; pharmacophore retained versus cyclopropyl analog |
| Conditions | Standard urea synthesis conditions (isocyanate, DCM or THF, RT to reflux) as reported in Gur Maz et al. 2022 for analogous piperazine ureas |
Why This Matters
For procurement, this means one batch of CAS 1062512-47-3 can generate dozens of urea, carbamate, and sulfonamide analogs in parallel for SAR exploration, whereas pre-elaborated competitors lock the user into a single chemotype.
- [1] Gur Maz T, Turanlı S, Caliskan HB, Caliskan B, Banoglu E. Development and molecular modeling studies of new thiadiazole piperazine urea derivatives as potential fatty acid amide hydrolase inhibitors. Arch Pharm (Weinheim). 2022;355(8):e2200082. doi:10.1002/ardp.202200082 View Source
